2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol
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Overview
Description
2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol is a complex organic compound with a unique structure that combines cyclohexyl, phenyl, and tetrahydrocyclopenta[c]pyrazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol typically involves multi-step organic reactionsThe final step often involves the reduction of intermediate compounds to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogenating agents or organometallic reagents under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylpropan-2-ylbenzene: Shares the cyclohexyl and phenyl groups but lacks the tetrahydrocyclopenta[c]pyrazol ring.
Cyclohexylphenylmethanol: Similar structure but with different functional groups and ring systems.
Uniqueness
2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol is unique due to its combination of cyclohexyl, phenyl, and tetrahydrocyclopenta[c]pyrazol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H26N2O |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-cyclohexyl-2-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethanol |
InChI |
InChI=1S/C20H26N2O/c23-14-18(15-8-3-1-4-9-15)20-17-12-7-13-19(17)21-22(20)16-10-5-2-6-11-16/h2,5-6,10-11,15,18,23H,1,3-4,7-9,12-14H2 |
InChI Key |
UOZJZAJGVLDBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CO)C2=C3CCCC3=NN2C4=CC=CC=C4 |
Origin of Product |
United States |
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